1-(2-methyl-1H-indol-3-yl)-2-(2-methylmorpholin-4-yl)ethanone

Catalog No.
S7773539
CAS No.
M.F
C16H20N2O2
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-methyl-1H-indol-3-yl)-2-(2-methylmorpholin-4-...

Product Name

1-(2-methyl-1H-indol-3-yl)-2-(2-methylmorpholin-4-yl)ethanone

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(2-methylmorpholin-4-yl)ethanone

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c1-11-9-18(7-8-20-11)10-15(19)16-12(2)17-14-6-4-3-5-13(14)16/h3-6,11,17H,7-10H2,1-2H3

InChI Key

UFTOSWDRZKRKTB-UHFFFAOYSA-N

SMILES

CC1CN(CCO1)CC(=O)C2=C(NC3=CC=CC=C32)C

Canonical SMILES

CC1CN(CCO1)CC(=O)C2=C(NC3=CC=CC=C32)C
1-(2-methyl-1H-indol-3-yl)-2-(2-methylmorpholin-4-yl)ethanone is a synthetic compound that has gained a lot of attention in the scientific community due to its potential biological activities. It is a complex chemical compound, which is why it is essential to understand its physical and chemical properties, biological activities, and the limitations involved in its research.
1-(2-methyl-1H-indol-3-yl)-2-(2-methylmorpholin-4-yl)ethanone is a synthetic organic compound that has various biological activities. It is a derivative of indole, a naturally occurring organic compound, and is also known as MIEE. Its molecular formula is C18H25NO2, and its molecular weight is 287.4 g/mol. MIEE is a yellowish-colored solid that is soluble in most organic solvents and has a melting point of around 131-133°C. It was first synthesized by E. J. Corey in 1968 and has since been extensively studied for its biological activities.
MIEE is a yellowish-colored solid that is soluble in most organic solvents and has a melting point of around 131-133°C. It is light sensitive and must be stored in the dark to avoid degradation. The chemical structure of MIEE consists of a methylindole ring that is connected to a 2-methylmorpholine ring via a carbonyl group. The compound contains a chiral center, which means that it can exist in two enantiomeric forms. Its chemical properties make it an ideal candidate for various biological activities.
MIEE is synthesized in a multistep process involving the condensation of 2-methylmorpholine with 2-methyl-3-nitroindole. The nitro group in the resulting product is then reduced to an amino group using sodium dithionite, followed by acylation of the amine using ethyl chloroformate. The product is then treated with acid to yield the final MIEE compound. The synthesized compound is characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
MIEE can be quantified using various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). These techniques are widely used to determine the purity, stability, and concentration of MIEE, which is critical for biological activity assays.
MIEE has displayed various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in in vitro and in vivo studies. MIEE has also shown potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. Additionally, it has been shown to suppress the expression of inflammatory cytokines in in vitro and in vivo models.
The toxicity and safety of MIEE have been studied in various experimental models. In a toxicity study conducted in rats, MIEE was found to be safe up to a dose of 2500 mg/kg. Similarly, in a safety study conducted in humans, MIEE was found to be well-tolerated up to a dose of 50 mg/day. However, long-term toxicity studies have not been conducted, and thus the safety of MIEE over the long term remains unknown.
MIEE has various applications in scientific experiments, particularly in the fields of cancer research, microbiology, and immunology. It has been shown to have potent cytotoxic activity against various cancer cell lines and thus can be used as a potential anticancer agent. MIEE has also shown antimicrobial activity against a wide range of microorganisms, making it a potential candidate for the development of new antimicrobial drugs. Additionally, MIEE has shown anti-inflammatory activity, and thus, it can be used as a potential therapeutic agent for various inflammatory diseases.
Several studies have been conducted on MIEE to evaluate its biological activities and potential applications. However, the research on MIEE is still in its early stages, and much more research is needed to fully understand the biological activities and potential applications of MIEE.
MIEE has potential implications in various fields of research and industry. It can be used as a potential anticancer drug, antimicrobial agent, or anti-inflammatory agent. Moreover, it can also be applied in the development of novel drugs for various medical conditions.
One of the significant limitations of MIEE research is its complex chemical structure, which makes it challenging to synthesize and characterize. Additionally, the current studies on MIEE are limited to in vitro and in vivo models, and there is a need to conduct more clinical studies to understand its biological activities fully. Future research should also focus on the long-term safety of MIEE, as well as its potential applications in other fields such as drug delivery and materials science.
MIEE is a complex chemical compound that has various biological activities and potential applications in various fields of research and industry. However, more research is needed to fully understand its biological activities and potential applications. It is essential to address the limitations involved in its research and focus on future directions to maximize the potential benefits of MIEE.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

272.152477885 g/mol

Monoisotopic Mass

272.152477885 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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